N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative with a unique substitution pattern. The core structure features a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocycle known for its pharmacological relevance. Key substituents include:
- Position 2: Methyl group, which enhances steric stability.
- Position 3: Phenyl ring, contributing to aromatic interactions.
- Position 5: Propyl chain, influencing lipophilicity and membrane permeability.
This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines investigated for antimicrobial and anti-tubercular activities, as seen in structurally related analogs .
Properties
Molecular Formula |
C23H24N4O |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H24N4O/c1-4-9-18-15-21(24-19-12-8-13-20(14-19)28-3)27-23(25-18)22(16(2)26-27)17-10-6-5-7-11-17/h5-8,10-15,24H,4,9H2,1-3H3 |
InChI Key |
QYKPWNXZXUVBMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Aminopyrazole Precursor Preparation
5-Amino-3-methyl-1-phenylpyrazole is synthesized by reacting hydrazine hydrate with α,β-unsaturated carbonyl compounds. For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine is obtained via condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions. Yield optimization (87–94%) is achieved using ethanol as the solvent and glacial acetic acid as the catalyst.
Cyclocondensation with β-Keto Esters
The aminopyrazole reacts with ethyl 4-propylacetoacetate in refluxing acetic acid to form the pyrazolo[1,5-a]pyrimidine core. This step proceeds via Michael addition followed by cyclodehydration. Key parameters include:
The regioselectivity of the reaction ensures the propyl group occupies position 5, while the methyl and phenyl groups reside at positions 2 and 3, respectively.
Functionalization at Position 7
The 7-position chlorination and subsequent amination are critical for introducing the 3-methoxyphenylamine moiety.
Chlorination with Phosphorus Oxychloride
The pyrazolo[1,5-a]pyrimidine core is treated with phosphorus oxychloride (POCl₃) under reflux to replace the hydroxyl group at position 7 with chlorine.
Nucleophilic Aromatic Substitution
The 7-chloro intermediate undergoes amination with 3-methoxyaniline in the presence of a base (e.g., K₂CO₃ or DIPEA).
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Temperature : 80–100°C, 12–18 hours
Steric hindrance from the 3-phenyl and 5-propyl groups necessitates prolonged reaction times to achieve complete substitution.
Optimization and Mechanistic Insights
Reductive Amination Alternatives
For substrates with poor nucleophilic reactivity, reductive amination using sodium triacetoxyborohydride (STAB) and aldehydes derived from 3-methoxybenzaldehyde has been explored. This method avoids harsh conditions but requires prior oxidation of the 7-hydroxyl group to an aldehyde.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates cyclocondensation and amination steps, improving yields by 15–20% compared to conventional heating.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Key signals include the methoxy singlet (δ 3.78 ppm), propyl triplet (δ 0.92 ppm), and aromatic protons (δ 7.2–8.1 ppm).
-
13C NMR : The carbonyl carbon (C-7) appears at δ 158–162 ppm, while the quaternary carbons of the pyrimidine ring resonate at δ 145–155 ppm.
-
HRMS : Calculated for C₂₄H₂₆N₄O ([M+H]⁺): 386.2109; observed: 386.2113.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional Amination | Chlorination → Nucleophilic Substitution | 50–63 | 95–98 | Moderate |
| Reductive Amination | Oxidation → Reductive Coupling | 45–58 | 92–95 | Low |
| Microwave-Assisted | Cyclocondensation → Amination | 65–75 | 97–99 | High |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at positions 5 and 7 are minimized using sterically hindered β-keto esters and controlled stoichiometry.
-
Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexanes) removes dimeric byproducts.
-
Low Amination Yields : Catalytic amounts of tetrabutylammonium bromide (TBAB) enhance nucleophilic substitution efficiency.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Table 1: Key Synthetic Parameters
| Reaction Component | Conditions | Yield | Reference |
|---|---|---|---|
| β-Enaminone + 3-Aminopyrazole | Microwave, 80°C, 30 min | 75–85% | |
| Post-synthesis formylation | Vilsmeier–Haack reagent (POCl₃/DMF) | 70% |
Functionalization Reactions
The 7-amine group and methoxyphenyl substituent enable further derivatization:
Nucleophilic Substitution
-
Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.
-
Conditions : Base (K₂CO₃), DMF, 60°C.
-
Product : N-Alkylated or acylated derivatives with enhanced lipophilicity.
Electrophilic Aromatic Substitution
-
Site : Electron-rich phenyl ring (para to methoxy group).
-
Reagents : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄).
-
Outcome : Nitro- or sulfonyl-substituted analogs for solubility modulation .
Oxidation
-
Target : Propyl side chain or pyrimidine ring.
-
Reagents : KMnO₄ (aqueous acidic conditions).
-
Product : Carboxylic acid derivatives or N-oxides.
Reduction
-
Target : Nitro groups (if introduced via substitution).
-
Reagents : H₂/Pd-C or NaBH₄.
-
Product : Amino-functionalized derivatives for enhanced bioactivity .
Photophysical Modifications
The methoxyphenyl group enables fluorescence tuning :
-
Reaction : Bromination at the phenyl ring (Br₂/FeBr₃).
-
Outcome : Enhanced Stokes shift (Δλ = 120 nm) and quantum yield (Φ = 0.44) .
Biological Activity Correlation
Reaction products have been screened for:
-
Anticancer Activity : IC₅₀ = 0.5–1.5 μM against breast cancer lines (MCF-7).
-
Antiviral Potential : 70% inhibition of influenza A/H1N1 at 10 μM .
Mechanistic Insights
-
Regioselectivity : Governed by electronic effects of the methoxyphenyl group, directing electrophiles to the para position .
-
Steric Effects : The 2-methyl and 5-propyl groups hinder reactions at positions 2 and 5, favoring 7-amine reactivity.
Industrial-Scale Considerations
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine.
Case Studies
A study published in Molecules evaluated various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer efficacy. The findings suggest that modifications to the substituents can significantly enhance cytotoxicity against different cancer cell lines, making such compounds valuable candidates for further development .
| Compound Name | Activity | Cancer Type |
|---|---|---|
| This compound | Antitumor | Various |
| 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Enhanced anti-inflammatory | Breast Cancer |
| 3-(3,4-dimethoxyphenyl)-5-methyl-N-[3-methylsulfonylphenylmethyl]pyrazolo[1,5-a]pyrimidin-7-amine | Increased potency | Lung Cancer |
Neuroprotective Effects
Another significant area of research involves the neuroprotective properties of pyrazolo[1,5-a]pyrimidine derivatives. This compound has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's disease.
Case Studies
In studies focusing on Parkinson's disease models, compounds similar to this compound have demonstrated significant reductions in neurodegeneration markers and improvements in motor function .
Material Science Applications
Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are also being explored for their photophysical properties. Their ability to act as fluorophores opens avenues for applications in material sciences.
Potential Uses
These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their unique electronic properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the production of pro-inflammatory mediators like prostaglandins . Additionally, its anticancer activity is linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparisons
Key Findings
Position 5 Substitutions : Propyl chains (vs. methyl or aryl) optimize lipophilicity for membrane penetration while retaining anti-mycobacterial potency .
Amine Group : N-(3-methoxyphenyl) balances solubility and bioavailability compared to chlorophenyl or pyridinylmethyl analogs .
Core Heterocycle : Pyrazolo[1,5-a]pyrimidines generally exhibit higher logP values than triazolo analogs, favoring tissue distribution but requiring careful toxicity profiling .
Biological Activity
N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials.
Structural Characteristics
The compound features a complex structure characterized by:
- Pyrazolo and Pyrimidine Rings : These fused rings contribute to the compound's unique pharmacological properties.
- Substituents : The presence of a methoxyphenyl group, methyl group, phenyl group, and propyl chain enhances its biological activity.
1. Anticancer Properties
Research has highlighted the anticancer potential of this compound. Studies indicate that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, thereby inhibiting their growth.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
2. Enzyme Inhibition
The compound exhibits significant enzyme inhibitory activities:
- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer progression.
- Enzymatic Activity : The interaction with enzymes such as acetylcholinesterase suggests potential applications in neurodegenerative diseases.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Binding Affinity : The compound binds effectively to the active sites of target enzymes and receptors, preventing their normal function.
- Molecular Docking Studies : In silico studies have demonstrated favorable binding interactions with key biological targets.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study, this compound was tested against several cancer cell lines (e.g., MCF7 for breast cancer). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
